molecular formula C8H18N2 B13214706 N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine

Cat. No.: B13214706
M. Wt: 142.24 g/mol
InChI Key: POOAEGFASWJIKL-UHFFFAOYSA-N
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Description

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine: is an organic compound with the molecular formula C8H18N2 It is a cyclobutane derivative featuring two amine groups and four methyl groups attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine typically involves the amination of 2,2,4,4-tetramethyl-1,3-cyclobutanediol. The process includes an amination reduction reaction where the diol is converted into the diamine using ammonia gas and a suitable catalyst. Common catalysts for this reaction include inexpensive metals such as nickel, zinc, cobalt, copper, chromium, aluminum, and noble metals like ruthenium, palladium, rhodium, and platinum .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to minimize side reactions and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions: N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .

Comparison with Similar Compounds

    2,2,4,4-Tetramethylcyclobutane-1,3-dione: A structurally related compound with ketone groups instead of amine groups.

    2,2,4,4-Tetramethylcyclobutane-1,3-diol: The precursor used in the synthesis of N1,N1,2,2-Tetramethylcyclobutane-1,3-diamine.

Uniqueness: this compound is unique due to its dual amine functionality and the presence of four methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications, distinguishing it from its structurally similar counterparts .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-N,1-N,2,2-tetramethylcyclobutane-1,3-diamine

InChI

InChI=1S/C8H18N2/c1-8(2)6(9)5-7(8)10(3)4/h6-7H,5,9H2,1-4H3

InChI Key

POOAEGFASWJIKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1N(C)C)N)C

Origin of Product

United States

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